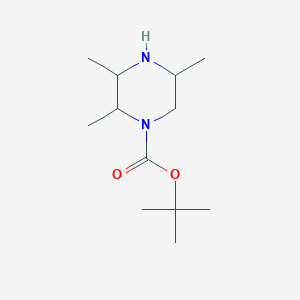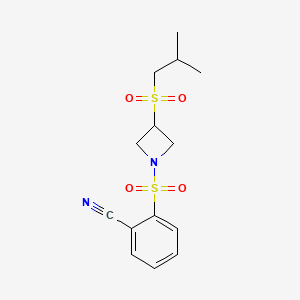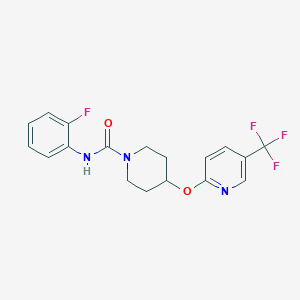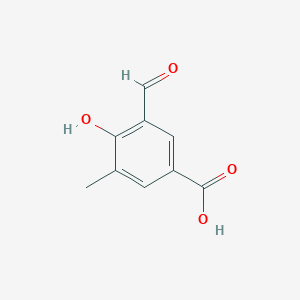![molecular formula C15H25N3O B2779961 N-[2-(4-Methyl-1,4-diazepan-1-yl)cyclopentyl]but-2-ynamide CAS No. 2411254-07-2](/img/structure/B2779961.png)
N-[2-(4-Methyl-1,4-diazepan-1-yl)cyclopentyl]but-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-Methyl-1,4-diazepan-1-yl)cyclopentyl]but-2-ynamide is a compound that features a unique structure combining a diazepane ring with a cyclopentyl group and a but-2-ynamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Methyl-1,4-diazepan-1-yl)cyclopentyl]but-2-ynamide can be achieved through several methods. One common approach involves the use of imine reductase-catalyzed intramolecular asymmetric reductive amination. This method has been shown to be effective in constructing chiral 1,4-diazepanes with high enantiomeric excess .
Industrial Production Methods
Industrial production of this compound may involve the optimization of the aforementioned synthetic routes to achieve higher yields and purity. The use of biocatalysts and environmentally friendly solvents can be explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Methyl-1,4-diazepan-1-yl)cyclopentyl]but-2-ynamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to convert certain functional groups into their reduced forms.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents and nucleophiles such as sodium iodide (NaI) and potassium tert-butoxide (KOtBu) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[2-(4-Methyl-1,4-diazepan-1-yl)cyclopentyl]but-2-ynamide has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure may allow it to interact with biological targets, making it useful in biochemical studies.
Medicine: Potential pharmaceutical applications include the development of new drugs targeting specific pathways or receptors.
Industry: It can be employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-[2-(4-Methyl-1,4-diazepan-1-yl)cyclopentyl]but-2-ynamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The diazepane ring may play a crucial role in binding to these targets, while the cyclopentyl and but-2-ynamide groups contribute to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
(4-Methyl-1,4-diazepan-1-yl)acetic acid: This compound shares the diazepane ring but differs in its acetic acid moiety.
2-(4-Methyl-1,4-diazepan-1-yl)ethanimidamide: Another similar compound with an ethanimidamide group instead of the cyclopentyl and but-2-ynamide groups.
Uniqueness
N-[2-(4-Methyl-1,4-diazepan-1-yl)cyclopentyl]but-2-ynamide is unique due to its combination of a diazepane ring with a cyclopentyl group and a but-2-ynamide moiety. This structure provides distinct chemical and biological properties that are not found in the similar compounds mentioned above.
Properties
IUPAC Name |
N-[2-(4-methyl-1,4-diazepan-1-yl)cyclopentyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O/c1-3-6-15(19)16-13-7-4-8-14(13)18-10-5-9-17(2)11-12-18/h13-14H,4-5,7-12H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPCNHBNMJHFJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1CCCC1N2CCCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide](/img/structure/B2779879.png)


![3-methyl-7-(3-methylbutyl)-8-{[(naphthalen-1-yl)methyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2779882.png)
![4-{1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carbonyl}morpholine](/img/structure/B2779884.png)
![6-(4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2779886.png)

![4-chlorobenzyl {5-[(4-methylbenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl sulfide](/img/structure/B2779890.png)
![1-[(2-bromo-5-methoxyphenyl)methyl]-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2779891.png)
![(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyridin-2-yl)methanone](/img/structure/B2779895.png)
![N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2779896.png)
![4-methyl-N-(4-tosyl-1,2,3,4-tetrahydrocyclopenta[b]indol-7-yl)benzenesulfonamide](/img/structure/B2779899.png)
![2-[3-(Aminomethyl)benzenesulfonyl]ethan-1-OL](/img/structure/B2779901.png)
